4-amino-4H-1,2,4-triazole-3,5-dithiol
Overview
Description
4-Amino-4H-1,2,4-triazole-3,5-dithiol is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in corrosion inhibition. The triazole core structure is a five-membered ring containing three nitrogen atoms, which provides a platform for further functionalization and the introduction of various substituents that can enhance the compound's properties and applications .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. An environmentally benign approach for synthesizing 3-amino-1,2,4-triazoles involves I2-mediated oxidative C-N and N-S bond formations in water, which is a metal-free method exhibiting excellent substrate tolerance and scalability . Additionally, the synthesis of specific triazole compounds, such as 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, has been theoretically analyzed using density functional theory (DFT), showing that the reaction is energetically feasible at room temperature .
Molecular Structure Analysis
The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For instance, the crystal structure of 4-amino-3-butyl-1,2,4-triazole-5-thione reveals an essentially planar triazole ring with the butyl group rotated out of the plane, forming hydrogen-bonded dimers through intermolecular interactions . Similarly, the structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate shows a non-planar arrangement with a significant dihedral angle between the thiophene and triazole rings .
Chemical Reactions Analysis
The reactivity of triazole derivatives can lead to various chemical reactions. The presence of an amino group in the 4-position introduces the possibility for ring opening and the Dimroth rearrangement, which can be used to synthesize otherwise difficult-to-obtain 4-alkylaminotriazoles . Furthermore, the reactivity of the triazole ring allows for the annelation of new rings onto the triazole core, expanding the chemical diversity of the resulting compounds .
Physical and Chemical Properties Analysis
Triazole derivatives exhibit a range of physical and chemical properties that can be tuned by modifying the substituents on the triazole ring. For example, the nonlinear optical properties of certain triazole compounds have been studied, revealing that some derivatives have a higher hyperpolarizability than urea, a commercial nonlinear optical material . The vibrational spectra and nonlinear optical properties of triazole compounds with dicarboxylic acids have also been investigated, showing potential for applications in materials science .
Scientific Research Applications
Luminescent Properties
4-amino-4H-1,2,4-triazole derivatives, including 4-amino-4H-1,2,4-triazole-3,5-dithiol, are noted for their significant luminescent properties. This has been demonstrated through the synthesis and structural analysis of compounds like 4,4′-(4-amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid, among others. These compounds exhibit solid-state luminescent spectra with notable emission maxima, making them potentially useful in materials science for applications that require luminescent properties (Xi et al., 2021).
Corrosion Inhibition
A notable application of 4-amino-4H-1,2,4-triazole-3,5-dithiol and its derivatives is in the field of corrosion inhibition, particularly for metals like copper. These compounds have been studied extensively for their efficiency in inhibiting metal corrosion in acidic mediums. The effectiveness of these inhibitors has been linked to their adsorption behavior and interaction with the metal surface, often following models like the Langmuir adsorption isotherm. Research has shown these compounds to be predominantly cathodic type inhibitors, implying their potential in extending the longevity of metals by protecting them from corrosive environments (Sudheer & Quraishi, 2013).
Synthesis of Novel Compounds
The versatility of 4-amino-4H-1,2,4-triazole-3,5-dithiol in synthesizing novel compounds, especially in the presence of hydrazonoyl halides, is noteworthy. This compound serves as a precursor in various chemical reactions leading to the formation of a variety of novel chemical entities. These synthesized compounds have been structurally validated through spectral, elemental, and X-ray diffraction analyses, underlining the chemical utility of 4-amino-4H-1,2,4-triazole-3,5-dithiol in the synthesis of new compounds with potential applications in various fields (Shawali et al., 2008).
Future Directions
The future directions for ATAD research are promising. Its potential as a cathode electroactive material for lithium-ion rechargeable batteries is being explored . Further chemical modification of ATAD through the amine group in the structure could lead to the design of new organosulfur-based materials with ATAD segments as an energy-storage site .
properties
IUPAC Name |
4-amino-1,2,4-triazolidine-3,5-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTWZOFWVXIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NNC(=S)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402282 | |
Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-4H-1,2,4-triazole-3,5-dithiol | |
CAS RN |
3652-33-3 | |
Record name | 4-Amino-3,5-dimercapto-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3652-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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